molecular formula C15H21N3O3S B4586673 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide

Cat. No.: B4586673
M. Wt: 323.4 g/mol
InChI Key: WZGUBCZDXHHGCH-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Scientific Research Applications

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide has been studied for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methylpropylamine with thiocarbohydrazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 5-[(propan-2-yloxy)methyl]furan-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression .

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(propan-2-yloxymethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-9(2)7-13-17-18-15(22-13)16-14(19)12-6-5-11(21-12)8-20-10(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGUBCZDXHHGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide
Reactant of Route 3
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide
Reactant of Route 5
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide
Reactant of Route 6
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-[(propan-2-yloxy)methyl]furan-2-carboxamide

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